molecular formula C11H9F3O3 B13722399 4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid

4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid

Katalognummer: B13722399
Molekulargewicht: 246.18 g/mol
InChI-Schlüssel: CQHLHNPZVYFTIM-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetic acid under specific conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The methoxyphenyl group contributes to its binding affinity and specificity towards target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid is unique due to the combination of trifluoromethyl and methoxyphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C11H9F3O3

Molekulargewicht

246.18 g/mol

IUPAC-Name

(E)-4,4,4-trifluoro-3-(4-methoxyphenyl)but-2-enoic acid

InChI

InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-8)9(6-10(15)16)11(12,13)14/h2-6H,1H3,(H,15,16)/b9-6+

InChI-Schlüssel

CQHLHNPZVYFTIM-RMKNXTFCSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C(=C\C(=O)O)/C(F)(F)F

Kanonische SMILES

COC1=CC=C(C=C1)C(=CC(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.